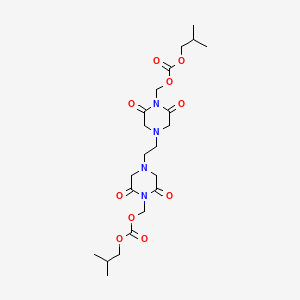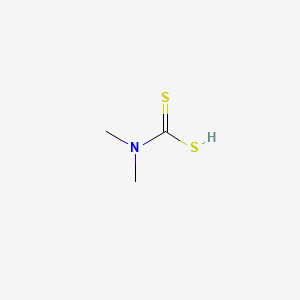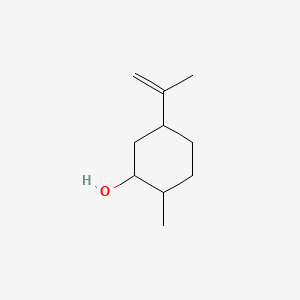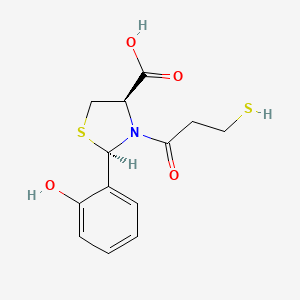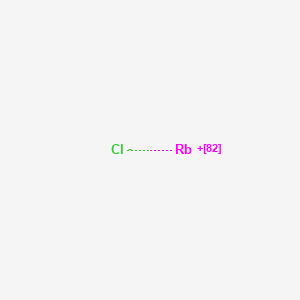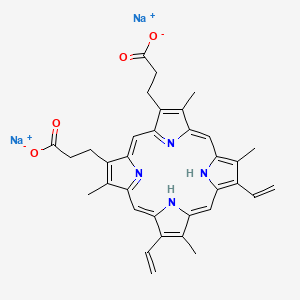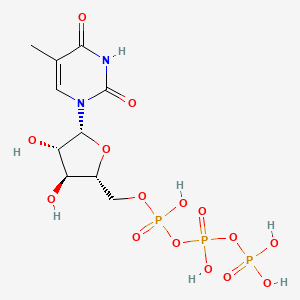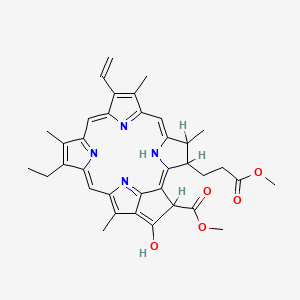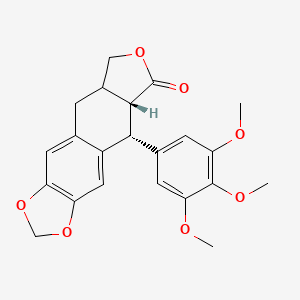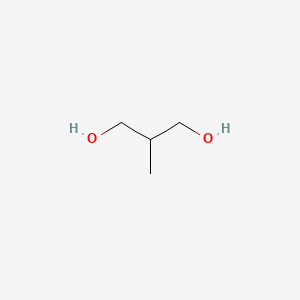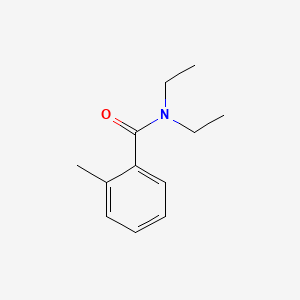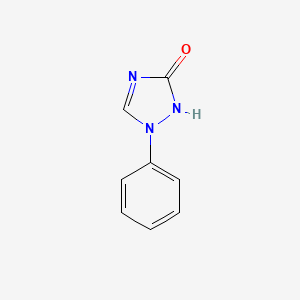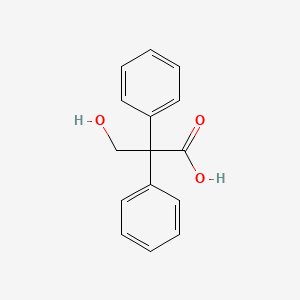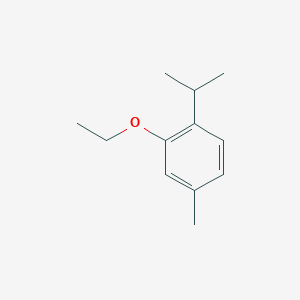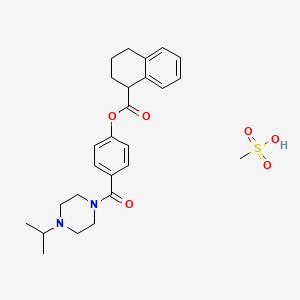
FK 448
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-448 is a potent and specific inhibitor of chymotrypsin, an enzyme that plays a crucial role in the digestive system by breaking down proteins . This compound has shown significant potential in various scientific and medical applications due to its ability to inhibit chymotrypsin with high specificity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK-448 involves several key steps. The initial step includes the reaction of 1-isopropylpiperazine with 4-ethoxycarbonyloxybenzoylchloride in chloroform using triethylamine as a proton scavenger . This reaction yields 4-(4-isopropylpiperazinocarbonyl)phenol, which is then subjected to further reactions to produce FK-448 .
Industrial Production Methods
While specific industrial production methods for FK-448 are not extensively documented, the synthesis generally follows the outlined synthetic routes with optimization for large-scale production. This includes the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FK-448 undergoes several types of chemical reactions, including:
Oxidation: FK-448 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within FK-448, altering its chemical properties.
Substitution: FK-448 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving FK-448 include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of FK-448, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
FK-448 has a wide range of scientific research applications, including:
Mechanism of Action
FK-448 exerts its effects by specifically inhibiting chymotrypsin, an enzyme involved in protein digestion . The compound binds to the active site of chymotrypsin, preventing it from breaking down proteins. This inhibition enhances the intestinal absorption of insulin by preventing its degradation by pancreatic enzymes . The molecular targets and pathways involved include the digestive enzymes and the pathways regulating insulin absorption and metabolism .
Comparison with Similar Compounds
Similar Compounds
Soybean Trypsin Inhibitor: Another inhibitor of digestive enzymes but with a broader range of targets.
Aprotinin: A protease inhibitor with applications in reducing blood loss during surgery.
Leupeptin: An inhibitor of serine and cysteine proteases with various research applications.
Uniqueness of FK-448
FK-448 is unique due to its high specificity and potency as a chymotrypsin inhibitor . Unlike other inhibitors, FK-448 has shown significant potential in enhancing the intestinal absorption of insulin, making it a promising candidate for diabetes treatment . Its specificity also reduces the likelihood of off-target effects, making it a valuable tool in biochemical and medical research .
Properties
CAS No. |
85858-77-1 |
|---|---|
Molecular Formula |
C26H34N2O6S |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
methanesulfonic acid;[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H30N2O3.CH4O3S/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23;1-5(2,3)4/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
BVNMUHYZMQDZPJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34.CS(=O)(=O)O |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34.CS(=O)(=O)O |
Key on ui other cas no. |
89703-10-6 |
Synonyms |
4-(4-isopropylpiperazinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate FK 448 FK-448 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


